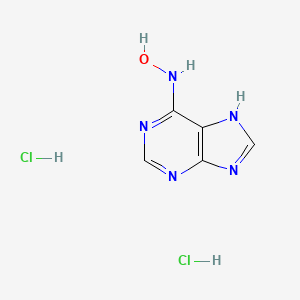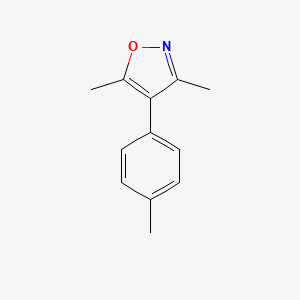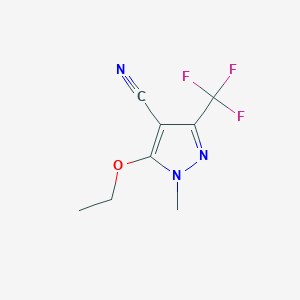
N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride: is a chemical compound with the molecular formula C5H7Cl2N5O . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(7H-Purin-6-yl)hydroxylamine typically involves the hydroxylation of purine derivatives. One common method includes the reaction of purine with hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions: N-(7H-Purin-6-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different purine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine amines.
科学研究应用
Chemistry: N-(7H-Purin-6-yl)hydroxylamine is used as a building block in the synthesis of various purine derivatives. It is also employed in studying the reactivity and stability of purine compounds.
Biology: In biological research, this compound is used to study the effects of purine derivatives on cellular processes. It is also used in the development of biochemical assays to detect and quantify purine-related metabolites.
Medicine: N-(7H-Purin-6-yl)hydroxylamine has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a valuable tool in drug discovery.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals for various industrial processes.
作用机制
The mechanism of action of N-(7H-Purin-6-yl)hydroxylamine involves its interaction with nucleic acids and proteins. It can form covalent bonds with nucleophilic sites on DNA and RNA, leading to modifications that affect their function. This compound can also inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their catalytic functions.
相似化合物的比较
N-Hydroxyadenine: Similar in structure but lacks the dihydrochloride component.
6-Hydroxyaminopurine: Another purine derivative with similar reactivity.
N-Hydroxy-1H-purin-6-amine: Shares the hydroxylamine group but differs in the position of substitution.
Uniqueness: N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride component, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous.
属性
IUPAC Name |
N-(7H-purin-6-yl)hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.2ClH/c11-10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2,11H,(H2,6,7,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQIGUKSZXDOFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2388114.png)


![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2388117.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide](/img/structure/B2388119.png)


![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B2388123.png)
![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)


![(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol](/img/structure/B2388134.png)
